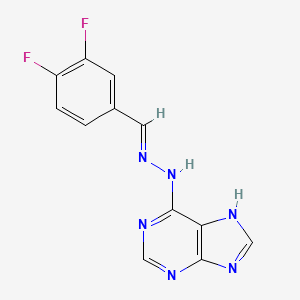

(E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine

Beschreibung

(E)-6-(2-(3,4-Difluorobenzylidene)hydrazinyl)-9H-purine (CAS: 537667-39-3) is a purine derivative featuring a hydrazinyl linker at position 6 of the purine core, substituted with a 3,4-difluorobenzylidene group. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly targeting biological pathways influenced by purine analogs.

Eigenschaften

IUPAC Name |

N-[(E)-(3,4-difluorophenyl)methylideneamino]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N6/c13-8-2-1-7(3-9(8)14)4-19-20-12-10-11(16-5-15-10)17-6-18-12/h1-6H,(H2,15,16,17,18,20)/b19-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDODHMHGHPQEST-RMOCHZDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NNC2=NC=NC3=C2NC=N3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/NC2=NC=NC3=C2NC=N3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine, also known as Benzaldehyde, 3,4-difluoro-, 2-(9H-purin-6-yl)hydrazone, is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₈F₂N₆

- Molar Mass : 274.23 g/mol

- Density : 1.57 g/cm³ (predicted)

- Boiling Point : 544.7 °C (predicted)

- pKa : 10.91 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₂N₆ |

| Molar Mass | 274.23 g/mol |

| Density | 1.57 g/cm³ |

| Boiling Point | 544.7 °C |

| pKa | 10.91 |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with purine metabolism and potential inhibition of certain enzymes.

- Inhibition of Purine Metabolism : This compound may interfere with purine metabolism pathways, which are crucial in cellular energy transfer and signaling.

- Antioxidant Properties : Some studies suggest that hydrazone derivatives possess antioxidant capabilities, potentially mitigating oxidative stress in cells.

Study on Enzyme Inhibition

A study explored the inhibitory effects of various hydrazones on H+/K+ ATPase activity, a critical enzyme in gastric acid secretion. The results indicated that certain derivatives showed significant inhibition, suggesting a potential therapeutic role in conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in purine metabolism. These studies revealed promising interactions with key enzymes, indicating a potential for drug development targeting hyperuricemia and gout .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with other purine derivatives:

Wissenschaftliche Forschungsanwendungen

The compound (E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine, also known as Benzaldehyde, 3,4-difluoro-, 2-(9H-purin-6-yl)hydrazone, has the molecular formula C12H8F2N6 and a molar mass of 274.23 . It is a hydrazone derivative of purine with potential applications in medicinal chemistry .

Physicochemical Properties

- Density: The predicted density of the compound is 1.57±0.1 g/cm3 .

- Boiling Point: The predicted boiling point is 544.7±50.0 °C .

- pKa: The predicted pKa is 10.91±0.70 .

Synthesis of Hydrazones

Hydrazones can be synthesized through various methods :

- Reacting a compound A (benzo[d]thiazol-2-amine) with hydrazine hydrate and concentrated HCl in ethylene glycol, followed by refluxing to obtain compound B. Reacting compound B with different aldehydes in the presence of glacial acetic acid yields hydrazones .

- Reacting intermediates (5a-b), prepared by filtration from hydrazine hydrate and (4a-b) in tetrahydrofuran, with an aromatic aldehyde in ethanol to obtain the targeted compounds II .

The formation of hydrazones can be confirmed by the presence of an absorption band at 1612–1630 cm–1 for the imine group .

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the synthesis and biological evaluation of related compounds suggest potential uses :

- Antiplatelet Agents: N6 hydrazone derivatives of 8-azapurine have shown antiplatelet aggregation activity, suggesting that this compound may have similar properties .

- DDX3 Inhibitors: Certain compounds with structural similarities to this compound have been identified as inhibitors of DEAD-box RNA helicase DDX3, with potential therapeutic applications in treating viral infections and hyperproliferative diseases .

- Anti-inflammatory and Antiulcer activity: Benzo[d]thiazole-hydrazones have been investigated for their in vitro inhibition of H+/K+ ATPase and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Fluorine Substitution Patterns

- Target Compound: The 3,4-difluoro substitution on the benzylidene group introduces steric and electronic effects that may enhance binding affinity or metabolic stability compared to non-fluorinated analogs.

- Analog 1 : (E)-2-Chloro-6-(2-(3-fluorophenyl)hydrazinyl)-9H-purine (9a) replaces the 3,4-difluoro group with a single 3-fluoro substituent. This compound was synthesized via dual irradiation cycles (70°C, 10 min each) with a 60% yield, highlighting the role of fluorine positioning in reaction efficiency .

- Analog 2 : 2-(3,4-Difluorobenzylidene)hydrazine-1-carbothioamide () shares the 3,4-difluoro substitution but replaces the purine core with a carbothioamide moiety. It exhibits a melting point of 196–197°C, suggesting higher crystallinity compared to purine derivatives .

Non-Fluorinated Analogs

Functional Group Modifications on the Purine Core

Piperazine-Substituted Derivatives

- Analog 4 : 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(trifluoroacetyl)piperazin-1-yl]-9H-purine (30) () replaces the hydrazinyl group with a piperazine ring. This modification resulted in a lower yield (21%) and higher melting point (210–211°C), likely due to increased molecular rigidity .

Thiazole and Carbazole Hybrids

Physical and Spectroscopic Properties

Discussion of Structural and Functional Differences

- Electronic Effects: Fluorine atoms on the benzylidene group (e.g., 3,4-difluoro vs.

- Biological Relevance : Piperazine-substituted purines () are often explored for CNS targets due to their ability to cross the blood-brain barrier, whereas hydrazinyl purines may interact with nucleotide-binding enzymes .

- Synthetic Challenges : Lower yields in piperazine derivatives (e.g., 21% for compound 30) suggest steric hindrance or side reactions, contrasting with the higher efficiency of microwave-assisted syntheses (e.g., 60% for compound 9a) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.